4-Chloro-3-fluorophenylisothiocyanate
Overview
Description
4-Chloro-3-fluorophenylisothiocyanate is a chemical compound with the molecular formula C7H3ClFNS and a molecular weight of 187.62 g/mol . It belongs to the class of isothiocyanates, which are known for their reactivity and utility in various chemical reactions. This compound is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-fluorophenylisothiocyanate can be synthesized from the corresponding aniline derivative through a reaction with thiophosgene. The general reaction involves the conversion of 4-chloro-3-fluoroaniline to the isothiocyanate using thiophosgene under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluorophenylisothiocyanate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and thiols. These reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the stability of the reactants and products.
Major Products Formed
The major products formed from reactions involving this compound include thiourea derivatives, heterocyclic compounds, and other substituted isothiocyanates .
Scientific Research Applications
4-Chloro-3-fluorophenylisothiocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloro-3-fluorophenylisothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to react readily with nucleophilic sites on proteins, peptides, and other molecules. This reactivity is utilized in various biochemical assays and synthetic applications .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate: Similar in structure but with a trifluoromethyl group instead of a fluorine atom.
4-Fluorophenyl isothiocyanate: Lacks the chlorine atom, making it less reactive in certain contexts.
4-Chlorophenyl isothiocyanate: Lacks the fluorine atom, affecting its reactivity and applications.
Uniqueness
4-Chloro-3-fluorophenylisothiocyanate is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and versatility in chemical reactions. This dual substitution allows for a broader range of applications compared to its analogs .
Biological Activity
4-Chloro-3-fluorophenylisothiocyanate is a compound that has garnered attention in recent research due to its diverse biological activities. This article aims to explore its antibacterial, anticancer, and anti-inflammatory properties, supported by data from various studies.
Chemical Structure and Properties
This compound belongs to a class of compounds known as isothiocyanates, which are characterized by the presence of the isothiocyanate functional group (-N=C=S). The specific structure of this compound contributes to its reactivity and biological effects.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial activity. In a study evaluating its efficacy against various bacterial strains, it showed potent inhibition against:
- Enterococcus faecalis
- Pseudomonas aeruginosa
- Salmonella typhi
- Klebsiella pneumoniae
The Minimum Inhibitory Concentration (MIC) for these bacteria ranged from 40 to 50 µg/mL, demonstrating comparable effectiveness to standard antibiotics like ceftriaxone, with inhibition zone diameters reaching up to 30 mm for certain strains .
Anticancer Activity
The anticancer properties of this compound have been investigated in various cancer cell lines. Notably, it has shown promising results against:
- Breast Cancer (MCF-7)
- Prostate Cancer (PC3)
- Liver Cancer (HepG2)
Table 1 summarizes the IC50 values observed in different studies:
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the S phase, as evidenced by morphological changes and increased lactate dehydrogenase (LDH) enzyme activity in treated cells .
Anti-inflammatory Activity
In addition to its antibacterial and anticancer properties, this compound has demonstrated anti-inflammatory effects. It was shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
Case Study 1: Anticancer Efficacy in MCF-7 Cells
In a controlled study, MCF-7 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at concentrations above 10 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells .
Case Study 2: Inhibition of Bacterial Growth
A comparative study involving multiple isothiocyanates revealed that this compound outperformed several derivatives in inhibiting the growth of Pseudomonas aeruginosa. The study highlighted its potential as a lead compound for developing new antibacterial agents .
Properties
IUPAC Name |
1-chloro-2-fluoro-4-isothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNS/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQXTPFOLQLDOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396437 | |
Record name | 4-Chloro-3-fluorophenylisothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
597545-17-0 | |
Record name | 4-Chloro-3-fluorophenylisothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-2-fluoro-4-isothiocyanatobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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